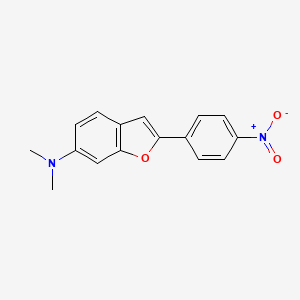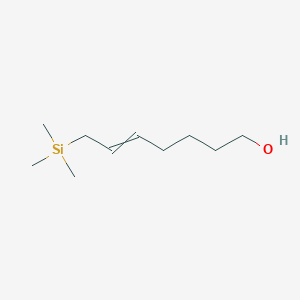
7-(Trimethylsilyl)hept-5-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trimethylsilyl)hept-5-en-1-ol is an organic compound with the molecular formula C10H22OSi. It is characterized by the presence of a trimethylsilyl group attached to a heptenol backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trimethylsilyl)hept-5-en-1-ol typically involves the reaction of hept-5-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Hept-5-en-1-ol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Trimethylsilyl)hept-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products:
Oxidation: Formation of 7-(Trimethylsilyl)hept-5-enal or 7-(Trimethylsilyl)hept-5-enoic acid.
Reduction: Formation of 7-(Trimethylsilyl)heptanol.
Substitution: Formation of various substituted heptenols depending on the nucleophile used.
Applications De Recherche Scientifique
7-(Trimethylsilyl)hept-5-en-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-(Trimethylsilyl)hept-5-en-1-ol involves its ability to undergo various chemical transformations. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other positions on the molecule. The compound can also participate in reactions that form new carbon-carbon or carbon-heteroatom bonds, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
7-(Trimethylsilyl)hept-5-yn-1-ol: Similar structure but with a triple bond instead of a double bond.
1-Phenyl-7-(trimethylsilyl)-hept-5-en-3-ol: Contains a phenyl group and an additional hydroxyl group.
Uniqueness: 7-(Trimethylsilyl)hept-5-en-1-ol is unique due to its specific combination of a trimethylsilyl group and a heptenol backbone. This structure imparts distinct reactivity and stability, making it valuable in various synthetic applications.
Propriétés
Numéro CAS |
92121-08-9 |
|---|---|
Formule moléculaire |
C10H22OSi |
Poids moléculaire |
186.37 g/mol |
Nom IUPAC |
7-trimethylsilylhept-5-en-1-ol |
InChI |
InChI=1S/C10H22OSi/c1-12(2,3)10-8-6-4-5-7-9-11/h6,8,11H,4-5,7,9-10H2,1-3H3 |
Clé InChI |
XROJZDXHOJRWSY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC=CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


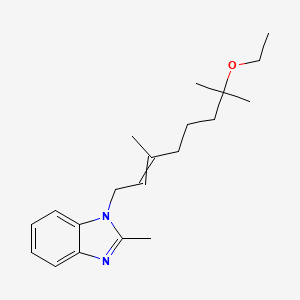
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)

![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)

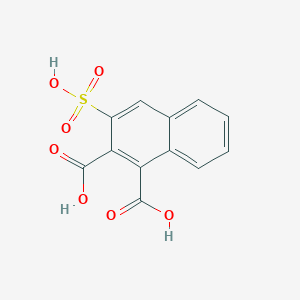
![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)
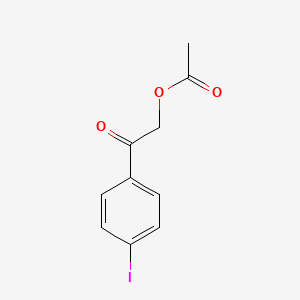
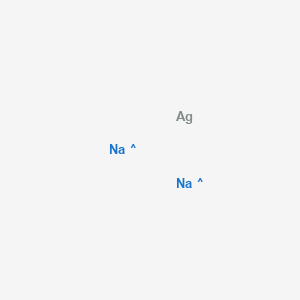
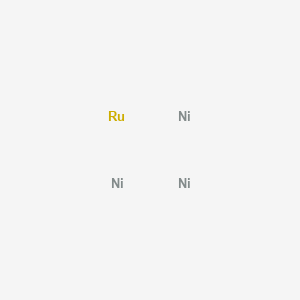
![N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine](/img/structure/B14348063.png)
![(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B14348071.png)
